molecular formula C13H17NO4S B2804834 Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate CAS No. 388615-74-5

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

Cat. No.: B2804834
CAS No.: 388615-74-5
M. Wt: 283.34
InChI Key: ZWRPAGBRJCRZON-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .

Biological Activity

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a methyl sulfonyl group and a carboxylate moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides, followed by esterification with methyl esters.

General Synthesis Steps:

  • Formation of Pyrrolidine Derivative:
    • Reacting pyrrolidine with appropriate electrophiles.
  • Sulfonylation:
    • Treating the pyrrolidine derivative with 4-methylphenylsulfonyl chloride.
  • Esterification:
    • Reaction with methyl chloroformate to yield the final product.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that this compound exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibited32 µg/mL
Staphylococcus aureusInhibited16 µg/mL
Candida albicansModerate inhibition64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study:
A study conducted on RAW264.7 macrophage cells revealed that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation: The compound may act as an allosteric modulator at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Activity Profile
N-(4-Methylphenyl)benzamideModerate antibacterial but weak anti-inflammatory
SulfadiazineStrong antibacterial but high toxicity
Methylsulfonylpyrimidine derivativesAnti-inflammatory and lower toxicity

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRPAGBRJCRZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of DL-proline methylester with toluene-4-sulfonyl chloride according to the general procedure of example 1d yielded (RS)-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid methyl ester as a white solid, m.p.=93° C. and MS: m/e=283 (M+).
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